molecular formula C14H19Cl2NO3 B3972983 1-Morpholin-4-ylpropan-2-yl 2-chlorobenzoate;hydrochloride

1-Morpholin-4-ylpropan-2-yl 2-chlorobenzoate;hydrochloride

Cat. No.: B3972983
M. Wt: 320.2 g/mol
InChI Key: JTEXFRXXQYCYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Morpholin-4-ylpropan-2-yl 2-chlorobenzoate;hydrochloride is a chemical compound known for its diverse applications in scientific research. It is often used in various fields such as chemistry, biology, and medicine due to its unique properties and reactivity .

Preparation Methods

The synthesis of 1-Morpholin-4-ylpropan-2-yl 2-chlorobenzoate;hydrochloride typically involves the reaction of morpholine with 2-chlorobenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Morpholin-4-ylpropan-2-yl 2-chlorobenzoate;hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Morpholin-4-ylpropan-2-yl 2-chlorobenzoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Morpholin-4-ylpropan-2-yl 2-chlorobenzoate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Morpholin-4-ylpropan-2-yl 2-chlorobenzoate;hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

1-morpholin-4-ylpropan-2-yl 2-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3.ClH/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-4-2-3-5-13(12)15;/h2-5,11H,6-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEXFRXXQYCYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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